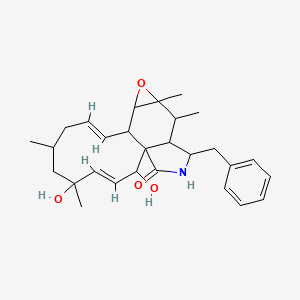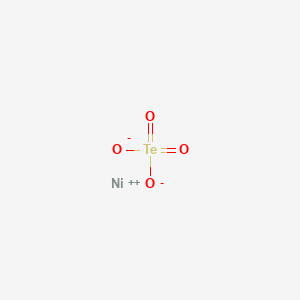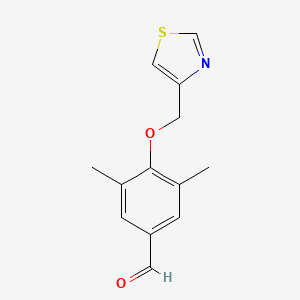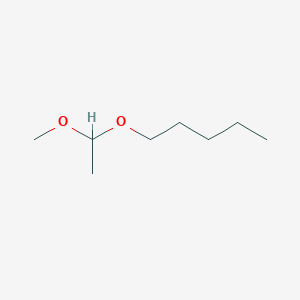
Epoxydeacetylcytochalasin H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epoxydeacetylcytochalasin H is a fungal metabolite derived from Phomopsis sojae. This compound has garnered attention due to its significant biological activities, including plant growth inhibition and potential antitumor properties . It is structurally characterized by the presence of an epoxy group and a cytochalasin backbone, which contribute to its unique chemical and biological properties.
准备方法
The synthesis of Epoxydeacetylcytochalasin H involves several steps, starting from the extraction of the fungal metabolite from Phomopsis sojae. The process typically includes:
Extraction: The fungal culture is subjected to solvent extraction to isolate the crude metabolite.
Purification: The crude extract is purified using chromatographic techniques such as hydrophobic interaction chromatography and ion exchange chromatography.
Crystallization: The purified compound is then crystallized to obtain high-purity this compound.
化学反应分析
Epoxydeacetylcytochalasin H undergoes various chemical reactions, primarily influenced by its epoxy group and cytochalasin backbone:
Ring-Opening Reactions: The epoxy group can undergo nucleophilic ring-opening reactions, which can proceed via S_N2 or S_N1 mechanisms depending on the reaction conditions.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering its functional groups and potentially modifying its biological activity.
Substitution Reactions: The presence of reactive sites on the cytochalasin backbone allows for substitution reactions, where functional groups can be replaced with other substituents.
Common reagents used in these reactions include nucleophiles for ring-opening, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Epoxydeacetylcytochalasin H has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying epoxy group reactivity and cytochalasin derivatives.
Biology: The compound is used to investigate its effects on cell growth and apoptosis, particularly in cancer research.
Medicine: Its potential antitumor activity makes it a candidate for developing new cancer therapies.
Industry: While its industrial applications are limited, its plant growth inhibitory effects suggest potential use in agricultural biotechnology.
作用机制
The mechanism of action of Epoxydeacetylcytochalasin H involves several molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by causing mitochondrial damage and triggering endoplasmic reticulum stress.
Molecular Targets: It affects the expression of proteins associated with apoptosis, autophagy, and stress responses, including MitoROS and mitochondrial membrane potentials.
Pathways: The compound activates pathways related to cell death and stress responses, contributing to its antitumor effects.
相似化合物的比较
Epoxydeacetylcytochalasin H can be compared with other cytochalasin derivatives, such as:
Cytochalasin B: Known for its ability to disrupt actin filaments and inhibit cell division.
Cytochalasin D: Similar to Cytochalasin B, but with different potency and specificity.
Epoxycytochalasin H: Another epoxy-containing cytochalasin with similar biological activities.
The uniqueness of this compound lies in its specific structural features, such as the epoxy group, which confer distinct reactivity and biological effects compared to other cytochalasins.
属性
CAS 编号 |
80618-95-7 |
|---|---|
分子式 |
C28H37NO4 |
分子量 |
451.6 g/mol |
IUPAC 名称 |
(3E,9E)-17-benzyl-2,5-dihydroxy-5,7,14,15-tetramethyl-13-oxa-18-azatetracyclo[9.8.0.01,16.012,14]nonadeca-3,9-dien-19-one |
InChI |
InChI=1S/C28H37NO4/c1-17-9-8-12-20-24-27(4,33-24)18(2)23-21(15-19-10-6-5-7-11-19)29-25(31)28(20,23)22(30)13-14-26(3,32)16-17/h5-8,10-14,17-18,20-24,30,32H,9,15-16H2,1-4H3,(H,29,31)/b12-8+,14-13+ |
InChI 键 |
COONBRMXQBPXKF-KRQHZRJMSA-N |
手性 SMILES |
CC1C/C=C/C2C3C(O3)(C(C4C2(C(/C=C/C(C1)(C)O)O)C(=O)NC4CC5=CC=CC=C5)C)C |
规范 SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(C=CC(C1)(C)O)O)C(=O)NC4CC5=CC=CC=C5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{(2Z)-3-[(2-Methoxypropan-2-yl)oxy]prop-2-en-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14151697.png)
![N'-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14151703.png)
![Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate](/img/structure/B14151708.png)
![(5Z)-5-{[(2-hydroxyethyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14151715.png)


![[(1R,2R)-2-Methylcyclohexyl]methanol](/img/structure/B14151732.png)
![2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B14151733.png)
![Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14151741.png)
![2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene](/img/structure/B14151753.png)
![2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide](/img/structure/B14151754.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B14151756.png)

